molecular formula C9H12BrNO2S B6257045 methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate CAS No. 81569-35-9

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No. B6257045
CAS RN: 81569-35-9
M. Wt: 278.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate (M2BTC) is a synthetic compound with a wide range of applications in the fields of science and technology. M2BTC has been used in the synthesis of pharmaceuticals, materials science, and agriculture. It is also used in the synthesis of various polymers, such as polyimides and polyurethanes. M2BTC is also used as a corrosion inhibitor in the oil and gas industry.

Scientific Research Applications

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has been used in the synthesis of various polymers, such as polyimides and polyurethanes. It has also been used as a corrosion inhibitor in the oil and gas industry. In addition, methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has been used as a catalyst in the synthesis of organic compounds, such as polyethers and polyesters. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

Mechanism of Action

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate acts as an acid catalyst in the synthesis of organic compounds. It catalyzes the reaction of the reactants by protonating them, which increases their reactivity. This increases the rate of the reaction and increases the yield of the desired product.
Biochemical and Physiological Effects
methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is not known to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the body.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a relatively inexpensive and easy to obtain chemical, making it a useful reagent for laboratory experiments. It is also a relatively safe chemical, making it suitable for use in educational settings. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Future research on methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate could focus on its use as a catalyst in the synthesis of other organic compounds, such as polyethers and polyesters. It could also be studied for its potential use in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents. Additionally, further studies could be conducted on its use as a corrosion inhibitor in the oil and gas industry. Finally, research could be conducted on its potential toxicity and other biochemical and physiological effects.

Synthesis Methods

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can be synthesized by the reaction of 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylic acid with methyl bromide in the presence of a base. The reaction is carried out at a temperature of 60-70°C for 1-2 hours. The resulting product is a white solid, which can be purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Methyl thiocyanate", "tert-Butyl bromoacetate", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Methyl thiocyanate is reacted with tert-butyl bromoacetate in the presence of sodium hydride to form methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate.", "Step 2: Bromine is added to the reaction mixture to brominate the thiazole ring.", "Step 3: The reaction mixture is then treated with sodium hydroxide to hydrolyze the ester group and form the carboxylic acid.", "Step 4: Sulfuric acid is added to the reaction mixture to protonate the carboxylic acid and form the final product, methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate." ] }

CAS RN

81569-35-9

Product Name

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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